N-benzyl-4-chloro-N-cyclohexylbenzamide
Overview
Description
N-Benzyl-4-chloro-N-cyclohexylbenzamide is an organic compound with the CAS Number: 945714-67-0 . It is a white solid and has a molecular weight of 327.85 . It is also known as FPS-ZM1 , a high-affinity RAGE (Receptor for Advanced Glycation End products) receptor antagonist .
Molecular Structure Analysis
The linear formula of N-Benzyl-4-chloro-N-cyclohexylbenzamide is C20H22ClNO .Physical And Chemical Properties Analysis
N-Benzyl-4-chloro-N-cyclohexylbenzamide is a white solid with a boiling point of 497.6±38.0 °C . It has a density of 1.18±0.1 g/cm3 . It is soluble in DMSO (up to 35 mg/ml) or in Ethanol (up to 20 mg/ml) .Scientific Research Applications
Application 1: Neutrophil Functional Phenotype Analysis
- Summary of the Application : FPS-ZM1 is used as a high-affinity RAGE (Receptor for Advanced Glycation End products) inhibitor in the study of neutrophil chemotaxis. Neutrophil dysfunction is closely related to the pathophysiology of patients with diabetes mellitus. The chemotaxis of neutrophils, which is a functional biomarker for diabetes mellitus prognosis, remains largely unexplored .
- Methods of Application or Experimental Procedures : A novel microfluidic device was developed to study the neutrophil chemotaxis. This device consists of four independent test units with four cell docking structures, allowing multiple cell migration observations under a single field of view (FOV). In vitro studies were conducted where the chemotaxis of healthy neutrophils to N-Formyl-Met-Leu-Phe (fMLP) gradient was observed to be concentration-dependent .
- Results or Outcomes : The chemotaxis of neutrophils pretreated with different concentrations of glucose was quantitatively lower than that of the control groups. Neutrophils exposed to highly concentrated advanced glycation end products (AGEs), a product of prolonged hyperglycemia, showed that the higher the AGEs concentration was, the weaker the migration speed became. Interestingly, adding FPS-ZM1 into the migration medium with AGEs could hinder the binding between AGEs and RAGE located on the neutrophil, thereby keeping the normal chemotaxis of neutrophils than the ones incubated with AGEs alone .
Application 2: Blood-Brain Barrier Damage Analysis
- Summary of the Application : FPS-ZM1 is used as a RAGE (Receptor for Advanced Glycation End products) inhibitor in the study of blood-brain barrier damage after intracerebral hemorrhage .
Application 3: Alzheimer’s Disease Research
- Summary of the Application : FPS-ZM1 is used in research on Alzheimer’s disease. It has been found to effectively control the development of brain diseases mediated by Aβ and amyloid lesions in APPsw/0 mice by inhibiting RAGE in the brain and blood-brain barrier .
Application 4: Inflammatory Damage Analysis
- Summary of the Application : FPS-ZM1 is used as a RAGE (Receptor for Advanced Glycation End products) inhibitor in the study of inflammatory damage after acute intracerebral hemorrhage .
Application 5: Alzheimer’s Disease Research
Safety And Hazards
Future Directions
FPS-ZM1 has shown potential in various studies. For instance, it has been found to lower levels of Aβ via binding to the V domain of RAGE and can block multiple mechanisms of Aβ40- and Aβ42-induced cellular stress in RAGE-expressing brain endothelium, neurons, and microglia in vitro and in vivo . It can cross the blood-brain barrier and has been shown to impair breast cancer cell invasion and metastasis .
properties
IUPAC Name |
N-benzyl-4-chloro-N-cyclohexylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKWGIBQMHSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-chloro-N-cyclohexylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.